molecular formula C24H30O3 B12804179 2,8-Bis(2-methoxybenzyl)cyclooctanone CAS No. 52186-12-6

2,8-Bis(2-methoxybenzyl)cyclooctanone

Cat. No.: B12804179
CAS No.: 52186-12-6
M. Wt: 366.5 g/mol
InChI Key: UJSZRDVLUWRAEJ-UHFFFAOYSA-N
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Description

2,8-Bis(2-methoxybenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O3. It is a derivative of cyclooctanone, featuring two 2-methoxybenzyl groups attached at the 2 and 8 positions of the cyclooctanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(2-methoxybenzyl)cyclooctanone typically involves the reaction of cyclooctanone with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(2-methoxybenzyl)cyclooctanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,8-Bis(2-methoxybenzyl)cyclooctanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Bis(2-methoxybenzyl)cyclooctanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Bis(2-methoxybenzyl)cyclooctanone is unique due to the presence of methoxy groups at the 2 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .

Properties

CAS No.

52186-12-6

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

2,8-bis[(2-methoxyphenyl)methyl]cyclooctan-1-one

InChI

InChI=1S/C24H30O3/c1-26-22-14-8-6-10-18(22)16-20-12-4-3-5-13-21(24(20)25)17-19-11-7-9-15-23(19)27-2/h6-11,14-15,20-21H,3-5,12-13,16-17H2,1-2H3

InChI Key

UJSZRDVLUWRAEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCCCC(C2=O)CC3=CC=CC=C3OC

Origin of Product

United States

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